molecular formula C14H16FN3O2 B3013909 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-64-9

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3013909
CAS No.: 1092277-64-9
M. Wt: 277.299
InChI Key: JFCYJWQGOALQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1092277-64-9) is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 4-fluorobenzyl group at the 3-position. The 4-fluorobenzyl group enhances hydrophobicity and may influence binding affinity through electronic effects (e.g., σ-hole interactions) or steric complementarity .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYJWQGOALQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzylamine with a suitable cyclic ketone to form an intermediate. This intermediate then undergoes a series of reactions, including cyclization and condensation, to form the final spirocyclic structure. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds .

Scientific Research Applications

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name & CAS Substituents/Modifications Molecular Weight Key Pharmacological Findings References
3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (1092277-64-9) 3-(4-Fluorobenzyl) 275.29* Not explicitly reported; structural similarity to PHD inhibitors
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (28936-94-9) 8-Benzyl 259.31 Lower activity in PHD2 inhibition compared to fluorinated analogues
8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (1021100-63-9) 8-(2-Chloro-4-fluorobenzoyl), 3-(4-fluorobenzyl) 433.84 Increased steric bulk; potential impact on solubility/bioavailability
8-(3-Chloro-5-(trifluoromethyl)pyridinyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (338408-74-5) 8-(3-Chloro-5-(trifluoromethyl)pyridinyl) 348.72 Trifluoromethyl group enhances metabolic stability
8-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (2549042-03-5) 8-(6-Fluoro-benzoxazolyl) 304.28 Benzoxazole introduces π-stacking potential

*Calculated from molecular formula C14H15FN3O2.

Substituent Effects on Enzyme Inhibition

  • Chelating Groups : Derivatives with imidazole (e.g., compound 15 in ) or pyridine rings (e.g., compound 11) showed potent PHD2 inhibition (IC50 < 100 nM) due to metal-chelating interactions with Fe(II) in the enzyme’s active site . In contrast, the 4-fluorobenzyl group in the target compound lacks direct chelation capacity, suggesting its activity may rely on alternative binding mechanisms (e.g., hydrophobic pocket occupancy) .
  • Fluorine Positioning : The 4-fluorobenzyl group in the target compound contrasts with 8-(6-fluoro-benzoxazolyl) derivatives (), where fluorine is part of a heterocycle. This difference may influence electronic effects or metabolic stability .

Pharmacological and Physicochemical Properties

Target Selectivity

  • PHD2 Inhibition: The parent compound (11 in -methyl pyridine derivative) showed IC50 = 50 nM, while thiophene (12) and phenol (13) derivatives were inactive, underscoring the necessity of electron-rich substituents for Fe(II) coordination .

Solubility and Bioavailability

  • The target compound’s molecular weight (275.29) and logP (predicted ~2.5) suggest moderate solubility, comparable to 8-benzyl derivatives (logP ~2.8) but superior to bulkier analogues like BG16088 (logP ~3.5) .

Biological Activity

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H18FN3O4
  • Molar Mass : 335.34 g/mol
  • CAS Number : 1021117-39-4

The compound features a spirocyclic structure which is significant for its biological interactions. The presence of the fluorobenzyl group enhances its lipophilicity and may influence receptor binding.

Biological Activity Overview

Research indicates that compounds based on the triazaspiro[4.5]decane scaffold exhibit various pharmacological activities, particularly in cardiology and neuropharmacology.

Cardiovascular Effects

A notable study highlighted the compound's role as an inhibitor of the mitochondrial permeability transition pore (mPTP), which is crucial in myocardial infarction (MI) scenarios. The compound demonstrated:

  • Inhibition of mPTP Opening : This effect is linked to reduced myocardial cell death during reperfusion.
  • Improvement in Cardiac Function : Administration during reperfusion led to enhanced cardiac function and decreased apoptotic rates in myocardial tissues .

Neuropharmacological Potential

The compound has also been evaluated for its activity on delta opioid receptors (DORs). Research suggests:

  • Agonistic Activity : It shows potential as a DOR agonist, which may be beneficial for treating neurological disorders such as chronic pain and migraines.
  • Selectivity and Efficacy : The compound was noted for its selectivity over other G-protein coupled receptors, indicating a favorable pharmacological profile .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane suggest that modifications to the spirocyclic structure can significantly influence biological activity. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the benzyl position enhances binding affinity to target receptors.
  • Dione Functionality : The dione moiety plays a critical role in stabilizing interactions with biological targets, impacting both efficacy and toxicity profiles.

Case Studies

  • Myocardial Infarction Model :
    • In a controlled study involving animal models of MI, compounds derived from the triazaspiro scaffold were administered during reperfusion. Results showed significant reductions in cell apoptosis and improved recovery of cardiac function post-injury .
  • Chronic Pain Management :
    • A study focused on DOR agonists identified this compound as a promising candidate due to its ability to modulate pain pathways without the adverse effects commonly associated with traditional opioid therapies .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in both cardiovascular and neurological contexts. Its unique chemical structure facilitates diverse interactions with biological targets, warranting further investigation into its pharmacological applications.

Activity AreaObserved EffectsReferences
CardiovascularmPTP inhibition; improved cardiac function
NeuropharmacologyDOR agonism; potential for pain relief

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.